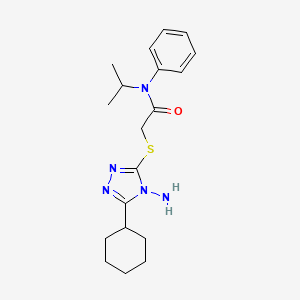
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide is a useful research compound. Its molecular formula is C19H27N5OS and its molecular weight is 373.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide is a derivative of triazole known for its diverse biological activities. This article explores its pharmacological properties, particularly its antimicrobial and antifungal effects, supported by various research studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C15H22N4S with a molar mass of approximately 298.43 g/mol. The structural features include a triazole ring, which is crucial for its biological activity, and a thioether linkage that enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The following table summarizes its activity against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Candida albicans | Strong antifungal | |
| Staphylococcus aureus | Moderate antibacterial | |
| Escherichia coli | Weak antibacterial | |
| Pseudomonas aeruginosa | Moderate antibacterial |
Case Studies
- Antifungal Efficacy : A study conducted on various triazole derivatives showed that compounds similar to this compound exhibited significant antifungal activity against Candida species. The mechanism was attributed to the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.
- Antibacterial Properties : Another study focused on the antibacterial effects of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that while some derivatives showed strong activity, others had limited efficacy. The compound demonstrated moderate inhibition, suggesting potential for further development as an antibacterial agent.
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors involved in microbial growth and survival. For instance, the thioether group is known to enhance binding affinity to enzyme active sites, thereby inhibiting their function.
Toxicological Profile
While exploring its biological activities, it is essential to consider the compound's safety profile. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity levels in vitro. However, comprehensive in vivo studies are necessary to establish safety parameters.
Propriétés
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5OS/c1-14(2)23(16-11-7-4-8-12-16)17(25)13-26-19-22-21-18(24(19)20)15-9-5-3-6-10-15/h4,7-8,11-12,14-15H,3,5-6,9-10,13,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQHOEVYJLWHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














